4-Ethynyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its unique bicyclic structure, which integrates a pyrrole and a pyrimidine moiety. The compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an intermediate in the synthesis of various pharmaceuticals.
4-Ethynyl-7H-pyrrolo[2,3-d]pyrimidine is classified under organic compounds and more specifically as a nitrogen-containing heterocycle. Its structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic organic chemistry. The compound is often synthesized as part of research into new therapeutic agents, particularly those targeting specific biological pathways.
The synthesis of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine can be achieved through several methods, often involving multi-step processes. One common approach includes the following steps:
For example, one method detailed in the literature describes using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a precursor, where it undergoes reaction with ethynyl magnesium bromide to yield 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine with moderate yields .
The molecular formula for 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine is C_9H_6N_4. Its structure consists of a pyrrole ring fused to a pyrimidine ring with an ethynyl group at the 4-position of the pyrrole.
Key structural features include:
The compound's molecular weight is approximately 174.17 g/mol.
4-Ethynyl-7H-pyrrolo[2,3-d]pyrimidine participates in various chemical reactions:
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity.
The mechanism of action for compounds like 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine typically involves interaction with specific biological targets such as enzymes or receptors. For instance:
Quantitative data regarding binding affinities and inhibitory constants are often derived from biochemical assays and structural biology studies.
The physical properties of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine include:
Chemical properties include:
4-Ethynyl-7H-pyrrolo[2,3-d]pyrimidine serves as a significant scaffold in medicinal chemistry. Its applications include:
The pyrrolo[2,3-d]pyrimidine core represents a bioisostere of purine nucleobases, distinguished by the replacement of N⁹ with a carbon atom at the 7-position. This fundamental modification emerged in the 1960s as medicinal chemists sought metabolically stable analogs of purine-based therapeutics. Early derivatives focused on antiviral applications, but the scaffold gained significant traction in oncology research following the discovery that 4-aminopyrrolo[2,3-d]pyrimidine derivatives exhibited potent tyrosine kinase inhibition. The scaffold's versatility became evident through its capacity for regioselective functionalization at C-4, C-5, and N⁷ positions, enabling tailored interactions with diverse biological targets [1] [6].
A pivotal advancement occurred when researchers identified 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a versatile synthetic intermediate for kinase inhibitor development. This compound's crystalline solid form (melting point 214-217°C) and stability under diverse reaction conditions facilitated nucleophilic displacement at C-4, enabling efficient generation of compound libraries. The commercial availability of this intermediate accelerated drug discovery efforts, particularly after the 2001 approval of imatinib demonstrated the therapeutic potential of kinase inhibitors [6] .
Recent decades witnessed systematic exploration of C-4 modifications, with alkynyl substitutions emerging as particularly promising. Ethynyl derivatives gained attention due to their capacity for click chemistry applications and unique steric-electronic properties. The 4-ethynyl group enables direct participation in Sonogashira couplings, facilitating rapid generation of conjugated derivatives without requiring protective group strategies. This synthetic advantage positioned 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine as a strategic intermediate for constructing molecularly targeted agents, particularly against oncokinases like HPK1, c-Met, and Axl [1] [3] [7].
Table 1: Historical Development of Pyrrolo[2,3-d]Pyrimidine-Based Therapeutics
Time Period | Key Development | Therapeutic Focus | Structural Feature |
---|---|---|---|
1960s-1980s | Purine bioisosteres discovered | Antiviral agents | Unsubstituted core |
1990-2005 | 4-Chloro intermediate utilization | Kinase inhibition | C-4 halogenation |
2005-2015 | 4-Amino derivatives optimized | EGFR/VEGFR inhibitors | C-4 aminofunctionalization |
2015-Present | 4-Ethynyl derivatives developed | HPK1/c-Met/Axl inhibition | C-4 alkynyl substitution |
The 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine scaffold exhibits distinctive molecular features that confer exceptional versatility in drug design. The bicyclic system maintains planar geometry with a dipole moment of approximately 4.2 D, facilitating π-stacking interactions with aromatic residues in kinase binding pockets. The ethynyl group at C-4 introduces a linear extension with a van der Waals radius of 4.0 Å and a Hammett σₚ value of 0.36, balancing electron-withdrawing character with minimal steric bulk. This combination enables simultaneous optimization of binding affinity and physicochemical properties [7] .
Biostructural analyses reveal that the ethynyl group serves as a bioisostere for halogen atoms while offering superior rotational flexibility. In HPK1 inhibitors, 4-ethynyl derivatives demonstrate IC₅₀ values of ≤3.5 nM, outperforming chloro-analogs by up to 20-fold in cellular assays measuring SLP76 phosphorylation. The enhanced activity stems from optimal vector alignment with a hydrophobic subpocket near the gatekeeper residue, as confirmed through co-crystallography studies. The linear geometry of the ethynyl moiety enables deeper penetration into this region compared to branched alkyl groups, while maintaining the hydrogen-bonding capacity of N¹ and N³ with kinase hinge residues Met1160 and Pro1158 [1] [2].
In dual c-Met/Axl inhibitors, the ethynyl group facilitates type II binding mode stabilization by extending toward the DFG-out pocket. Molecular dynamics simulations show that derivatives like compound 22a achieve IC₅₀ values of 1 nM against both kinases through complementary interactions: (1) pyrrolopyrimidine nitrogen atoms form dual hydrogen bonds with hinge region backbone atoms; (2) ethynyl group orients adjacent substituents toward hydrophobic cleft; (3) minimized desolvation penalty due to limited polar surface area. This precise spatial arrangement enables selective inhibition while avoiding kinases with smaller ATP pockets like c-Kit, reducing cardiotoxicity risks associated with off-target inhibition [2] [7].
Table 2: Comparative Analysis of C-4 Substituents on Pyrrolo[2,3-d]Pyrimidine Scaffolds
Substituent | Binding Affinity (IC₅₀ Range) | Selectivity Profile | Key Interactions |
---|---|---|---|
Chloro | 5-50 nM | Moderate | Halogen bonding with hinge |
Amino | 1-20 nM | Variable | H-bond donation to carbonyl |
Piperidinyl | 0.5-10 nM | Broad | Salt bridge formation |
Ethynyl | 0.1-5 nM | Enhanced | Hydrophobic pocket penetration |
Benzyl | 2-30 nM | Narrow | π-stacking enhancement |
The ethynyl group's synthetic versatility enables rational optimization of drug-like properties. Computational profiling (ClogP = 1.8; PSA = 65 Ų) suggests favorable membrane permeability, while in vitro microsomal stability studies show T₁/₂ > 60 minutes across species. These characteristics stem from the alkyne's moderate lipophilicity (π = 1.55) and its capacity to resist oxidative metabolism compared to heteroatom-containing substituents. Additionally, the ethynyl group provides a strategic handle for late-stage diversification via click chemistry, enabling efficient synthesis of PROTAC conjugates and diagnostic probes without scaffold re-engineering [3] .
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7